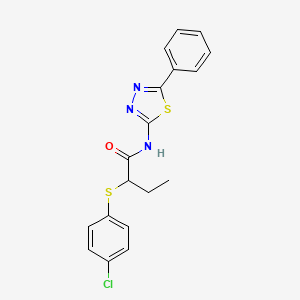

![molecular formula C26H25NO4 B2996260 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid CAS No. 499196-99-5](/img/structure/B2996260.png)

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

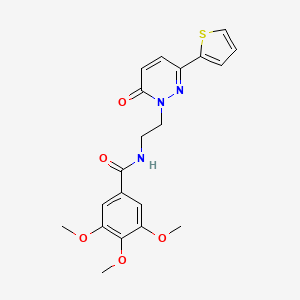

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group for amines in peptide synthesis. This group is attached to a methylphenylpropanoic acid moiety via an amide bond .Chemical Reactions Analysis

As an amide, this compound would be expected to undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The Fmoc group can be removed under mildly acidic conditions, which is a key step in peptide synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an organic compound, it would be expected to have relatively low solubility in water and high solubility in organic solvents .Scientific Research Applications

Protection of Hydroxy-groups in Synthesis

The Fmoc group is utilized for protecting hydroxy-groups in conjunction with various acid- and base-labile protecting groups, allowing for its selective removal without affecting other sensitive groups in the molecule. This feature is particularly beneficial in the synthesis of oligonucleotides and peptides, where precise control over the protection and deprotection of functional groups is required (Gioeli & Chattopadhyaya, 1982).

Solid Phase Peptide Synthesis (SPPS)

Fmoc chemistry is foundational in solid-phase peptide synthesis (SPPS), offering a robust and orthogonal approach to peptide assembly. This methodology has enabled the synthesis of biologically active peptides and proteins, including isotopically labeled variants for research purposes (Fields & Noble, 2009). The Fmoc group's stability under a wide range of conditions and its easy removal make it indispensable in the stepwise construction of peptides.

Molecular Engineering and Organic Sensitizers

In the realm of material science, Fmoc derivatives have been explored as components in organic sensitizers for solar cell applications. The ability to fine-tune the electronic properties of these molecules through molecular engineering has led to significant advancements in photovoltaic technologies, demonstrating the versatility of Fmoc chemistry beyond traditional peptide synthesis (Kim et al., 2006).

Structural and Supramolecular Chemistry

The structural and supramolecular aspects of Fmoc amino acids have been subject to investigation, shedding light on the noncovalent interactions that govern the assembly and properties of these compounds in solid states and solutions. Such studies are crucial for designing new biomaterials and understanding the physicochemical properties of Fmoc-protected amino acids in various contexts (Bojarska et al., 2020).

Mechanism of Action

properties

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-19(25(28)29)15-27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAJTZAECZEGGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(6-cyclopropylpyridazin-3-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2996177.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2996187.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2996189.png)

![(1R,2S)-2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2996199.png)